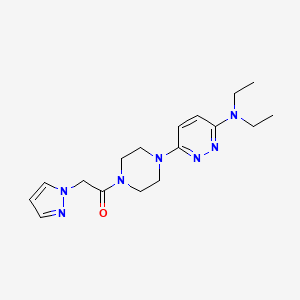![molecular formula C21H18N2O2S B2590932 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-30-4](/img/structure/B2590932.png)
7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Thienopyrimidine derivatives are of significant interest in organic chemistry and pharmacology due to their wide range of biological activities. Research has shown that modifications in the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its antimicrobial, anti-inflammatory, and other biological activities. For instance, Tolba et al. (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, demonstrating remarkable activity toward fungi, bacteria, and inflammation. The synthesis involved chloroacylation and reaction with triphenylphosphine in dry benzene, underlining the versatility of thienopyrimidines as bioactive compounds (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Anticancer Properties
Thienopyrimidine derivatives have also been investigated for their anticancer properties . Abbas et al. (2015) focused on the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, showing promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. This highlights the potential of thienopyrimidine compounds in cancer therapy research (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Corrosion Inhibition
In the field of materials science , thienopyrimidine derivatives have shown application as corrosion inhibitors. Abdallah, Shalabi, and Bayoumy (2018) synthesized pyridopyrimidinones derivatives to investigate their inhibition behavior for the corrosion of carbon steel in sulfamic acid solutions. Their research indicated these compounds act as mixed-type inhibitors, demonstrating the application of thienopyrimidines beyond biological activities (Abdallah, Shalabi, & Bayoumy, 2018).
Enzyme Inhibition
Enzyme inhibition is another area where thienopyrimidine derivatives have been applied. Squarcialupi et al. (2016) reported on the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor. This research provides insights into receptor-ligand recognition and the potential therapeutic uses of thienopyrimidine derivatives in treating diseases related to the A3 adenosine receptor (Squarcialupi et al., 2016).
Solid-State Fluorescence
Thienopyrimidine compounds have also been studied for their solid-state fluorescence properties . Yokota et al. (2012) synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, for potential applications in optical materials and sensors. Their research emphasizes the multifaceted uses of thienopyrimidines, extending to the field of material science (Yokota et al., 2012).
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-4-3-5-15(10-14)11-23-13-22-19-18(12-26-20(19)21(23)24)16-6-8-17(25-2)9-7-16/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWFEMGESLVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

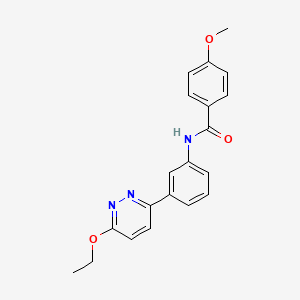
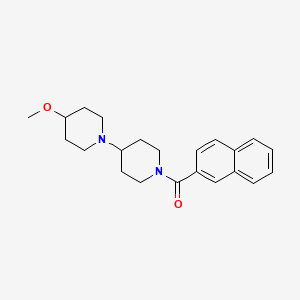
![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)
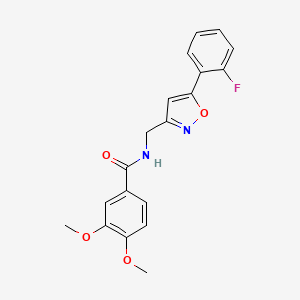

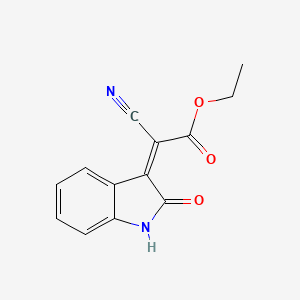
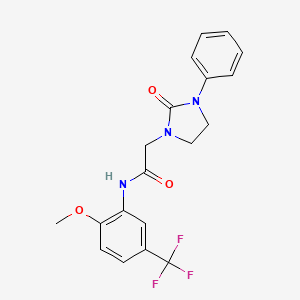
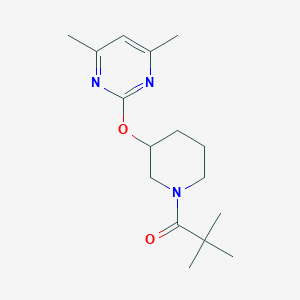
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)
![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
